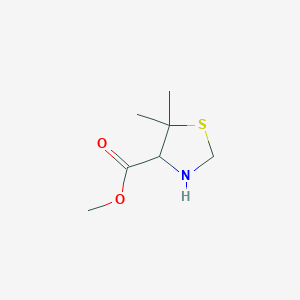

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAXIQTYFVLHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5,5 Dimethyl 1,3 Thiazolidine 4 Carboxylate

Classical and Modern Approaches to 1,3-Thiazolidine Ring Formation

The formation of the 1,3-thiazolidine ring is a cornerstone of synthesizing a vast array of biologically active molecules. ekb.eg This heterocyclic system, characterized by a sulfur and a nitrogen atom in a five-membered ring, is present in natural products like penicillin and is a key scaffold in medicinal chemistry. ekb.egwikipedia.org

Condensation Reactions Involving Cysteine/Penicillamine (B1679230) Derivatives and Carbonyl Compounds

A foundational and widely employed method for constructing the 1,3-thiazolidine ring is the condensation reaction between a cysteine or penicillamine derivative and a carbonyl compound, such as an aldehyde or a ketone. wikipedia.orguobasrah.edu.iq This reaction proceeds through the formation of an intermediate imine, followed by an intramolecular cyclization involving the thiol group. ekb.eg The use of D-penicillamine, which possesses two methyl groups at the 5-position, directly leads to the 5,5-dimethyl-1,3-thiazolidine scaffold. uobasrah.edu.iq

The synthesis of various thiazolidine-4-carboxylic acid derivatives has been successfully achieved through the one-step cyclization of penicillamine with different aromatic aldehydes. uobasrah.edu.iq This method is noted for its short reaction times, high yields, and high purity of the products. uobasrah.edu.iq The reaction is typically carried out under mild conditions and can be facilitated by various catalysts. taylorandfrancis.com The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form a Schiff base (imine), and subsequent intramolecular cyclization via the attack of the thiol group.

| Reactants | Product | Key Features |

| D-Penicillamine and Aromatic Aldehydes | 2-Aryl-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | One-step synthesis, high yields, short reaction times. uobasrah.edu.iq |

| Cysteamine and Formaldehyde (B43269) | 1,3-Thiazolidine | A classic example of thiazolidine (B150603) ring formation. wikipedia.org |

| Cysteine and Formaldehyde | Thiazolidine-4-carboxylic acid | Forms the core structure for many derivatives. wikipedia.org |

Cycloaddition and Rearrangement Strategies in Thiazolidine Synthesis

Beyond classical condensation reactions, modern synthetic strategies have introduced more sophisticated approaches like cycloaddition and rearrangement reactions for the construction of the thiazolidine ring. nih.gov One notable method is the [3+2] cycloaddition reaction. This involves the reaction of an azomethine ylide with a dipolarophile. nih.gov For instance, the reaction of thioisatin with thiazolidine-2-carboxylic acid can generate an iminium species that, after decarboxylation, forms an azomethine ylide. This ylide can then undergo a [3+2] cycloaddition with various dipolarophiles to produce novel spiro-thiazolidine derivatives. nih.gov

Rearrangement reactions also offer a pathway to thiazolidine derivatives. For example, the reaction of L-cysteine with carbonyl compounds can lead to thiazolidine derivatives that subsequently undergo stereoselective rearrangement to form chiral bicyclic products. rsc.org These advanced methods provide access to complex and functionally diverse thiazolidine structures that may not be readily accessible through traditional condensation methods.

Stereoselective and Enantioselective Synthesis of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate

The biological activity of chiral molecules is often dependent on their specific stereochemistry. scielo.org.mx Consequently, the development of stereoselective and enantioselective methods for the synthesis of this compound and its derivatives is of paramount importance.

Catalytic Enantioselective Pathways and Chiral Auxiliary Strategies

Catalytic enantioselective methods aim to produce a single enantiomer of a chiral product using a small amount of a chiral catalyst. While specific examples for this compound are not extensively detailed in the provided context, the general principles are applicable.

A more widely documented approach for controlling stereochemistry in thiazolidine synthesis is the use of chiral auxiliaries. scielo.org.mxwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. scielo.org.mx Sulfur-based chiral auxiliaries, often derived from amino acids, have demonstrated significant utility in asymmetric synthesis, including in aldol (B89426) reactions and Michael additions, to achieve high levels of diastereoselectivity. scielo.org.mx For instance, N-acylthiazolidinethiones have been effectively used as chiral auxiliaries in asymmetric aldol reactions to produce syn-aldol products with high diastereoselectivity. nih.gov

Diastereoselective Control in Synthesis Protocols

Diastereoselective synthesis focuses on controlling the formation of diastereomers. In the context of thiazolidine synthesis, when multiple chiral centers are present, controlling their relative stereochemistry is crucial. For example, a diastereoselective synthesis was employed to prepare a series of (3-substituted-cycloalkyl)glycine thiazolidides, where the three chiral centers were generated in a stereochemically defined manner. nih.gov This control over the stereochemistry was found to be critical for the inhibitory activity of the compounds. nih.gov

The inherent chirality of starting materials like L-cysteine or D-penicillamine can be leveraged to induce diastereoselectivity in subsequent reactions. The formation of the thiazolidine ring itself can proceed with high diastereoselectivity, influenced by the stereochemistry of the starting amino acid.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mdpi.com These principles include the use of safer solvents, renewable starting materials, and energy-efficient processes. nih.gov

In the synthesis of thiazolidine derivatives, several green approaches have been explored. nih.gov These include:

Solvent-Free Synthesis: Conducting reactions without a solvent can significantly reduce waste and simplify purification. For example, the synthesis of 1,3-thiazolidin-4-ones has been achieved using ammonium (B1175870) persulfate as a catalyst under solvent-free conditions, offering benefits such as high yields and high atom economy. nih.gov

Use of Green Solvents: When a solvent is necessary, the use of environmentally benign options like water or deep eutectic solvents is encouraged. mdpi.comfrontiersin.org Deep eutectic solvents have been successfully used as both the solvent and catalyst in the Knoevenagel condensation for the synthesis of thiazolidinedione derivatives. frontiersin.org

Catalysis: The use of reusable catalysts, including nanocatalysts and magnetic nanoparticles, aligns with green chemistry principles by reducing waste and improving efficiency. nih.gov For instance, nano-Fe3O4@SiO2-supported ionic liquids have been used for the one-pot synthesis of 1,3-thiazolidin-4-ones. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, thereby reducing energy consumption. nih.gov

The application of these green methodologies to the synthesis of this compound can lead to more sustainable and environmentally friendly production processes.

Optimization and Scale-Up Considerations for Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough examination of various process parameters to ensure efficiency, cost-effectiveness, safety, and sustainability. Key areas of focus include reaction kinetics, catalyst selection, solvent systems, and purification methods.

A primary challenge in the large-scale synthesis of thiazolidine derivatives is managing reaction conditions to maximize yield and purity. medcraveonline.comrevmedchir.ro For the cyclocondensation reaction that forms the thiazolidine ring, optimization of parameters such as temperature, reaction time, and the molar ratio of reactants is critical. revmedchir.ro For instance, while laboratory syntheses might proceed over several hours, industrial processes aim for shorter cycle times to increase throughput. researchgate.net Studies on related thiazolidinone syntheses have shown that careful control of temperature and reaction time is crucial for achieving high yields. revmedchir.ro

Another significant consideration is the choice of catalyst. While homogeneous acid catalysts are effective, they can present challenges in separation and may contribute to corrosion and waste streams. mdpi.com The exploration of heterogeneous catalysts is a key area of development for industrial applications, as they offer easier recovery and recyclability, which can significantly reduce production costs. researchgate.net The economic viability of a catalyst is determined not just by its initial cost, but also by its lifetime and efficiency. researchgate.net

The purification of the final product on a large scale also presents challenges. Traditional laboratory techniques like column chromatography are often not feasible for industrial production due to the large volumes of solvents required. nih.gov Therefore, developing efficient crystallization or distillation processes is crucial for obtaining high-purity this compound. conicet.gov.armacbeth-project.eu

The table below illustrates a hypothetical optimization study for the synthesis of this compound, focusing on key reaction parameters.

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Temperature (°C) | 60 | 80 | 100 | Higher temperatures may increase reaction rate but can also lead to side product formation. |

| Catalyst | Homogeneous (p-TSA) | Heterogeneous (Amberlyst-15) | Enzymatic | Heterogeneous catalysts are generally preferred for ease of separation and reuse in industrial processes. |

| Solvent | Toluene | Ethanol | Water | The choice of solvent impacts reaction kinetics, product solubility, and environmental footprint. |

| Reactant Ratio (Amine:Aldehyde) | 1:1 | 1:1.2 | 1.2:1 | Optimizing the reactant ratio can maximize the conversion of the limiting reagent and improve yield. |

Furthermore, the scale-up process itself introduces physical challenges not present at the laboratory scale, such as efficient mixing and heat transfer in large reactors. reddit.com These factors can significantly impact reaction outcomes and must be carefully managed through proper reactor design and process control. acsgcipr.org Continuous flow chemistry is an emerging approach that can offer better control over reaction parameters and facilitate easier scale-up compared to traditional batch processing. acsgcipr.org

Finally, a comprehensive cost-benefit analysis is essential for any industrial-scale synthesis. This includes evaluating the cost of raw materials, energy consumption, waste disposal, and the capital investment required for equipment. researchgate.net The development of a robust and efficient industrial synthesis for this compound will depend on a multi-faceted approach that integrates chemical process optimization with sound engineering principles and economic considerations.

Chemical Reactivity and Transformation Mechanisms of Methyl 5,5 Dimethyl 1,3 Thiazolidine 4 Carboxylate

Reactions Involving the Thiazolidine (B150603) Nitrogen Center

The nitrogen atom in the thiazolidine ring is a secondary amine, which makes it a nucleophilic and basic center, susceptible to a variety of chemical transformations.

The nucleophilicity of the nitrogen atom allows for the introduction of various substituents through alkylation and acylation reactions. These derivatizations are crucial for modifying the compound's properties and for its incorporation into larger molecular frameworks, such as peptides. chemimpex.com

N-acylation is a common transformation for thiazolidine-4-carboxylic acids and their esters. For instance, the nitrogen can be protected with groups like tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like pyridine. rsc.org This reaction is fundamental in peptide synthesis, where the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is also widely used. chemimpex.com Acetylation can be readily achieved using acetic anhydride. cymitquimica.combiosynth.com These reactions typically proceed under standard conditions to yield the corresponding N-acyl derivatives.

| Reaction Type | Reagent | Conditions | Product Type | Reference |

| N-Acylation | Acetic Anhydride | Base (e.g., triethylamine) | N-Acetyl derivative | cymitquimica.combiosynth.com |

| N-Acylation | Di-tert-butyl dicarbonate ((Boc)₂O) | Pyridine, -25°C to room temp. | N-Boc derivative | rsc.org |

| N-Acylation | Fmoc chloride | Base | N-Fmoc derivative | chemimpex.com |

This table presents common N-acylation reactions for thiazolidine-4-carboxylic acid derivatives, which are analogous to the reactivity of the methyl ester.

As a secondary amine, the nitrogen atom of the thiazolidine ring can be protonated by acids to form a thiazolidinium salt. This equilibrium is pH-dependent. Under acidic conditions, the protonated form predominates, which can influence the compound's solubility and reactivity. For example, the protonation of the nitrogen is a key step in the acid-catalyzed ring-opening mechanisms of thiazolidines. rsc.org The equilibrium between the neutral amine and the protonated ammonium (B1175870) species is a fundamental characteristic of the thiazolidine scaffold.

Reactions at the Thiazolidine Sulfur Center

The sulfur atom, a thioether integrated into the heterocyclic ring, is another key site for chemical reactivity, primarily involving oxidation and ring cleavage reactions.

The sulfur atom in the thiazolidine ring can be oxidized to form the corresponding sulfoxides and, under more stringent conditions, sulfones. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide. The oxidation state of the sulfur atom can significantly alter the electronic properties and conformation of the thiazolidine ring, thereby influencing its biological activity and chemical stability.

The thiazolidine ring can undergo cleavage under certain conditions, a reaction that is pivotal in both its degradation and its use as a synthetic intermediate. The ring is in equilibrium with the open-chain Schiff base (or imine) form, particularly under acidic or basic conditions. rsc.orgrsc.org The mechanism of ring-opening often involves the breaking of the carbon-sulfur (C-S) bond. rsc.org

Under acidic conditions, protonation of the ring nitrogen facilitates the cleavage of the C-N bond, leading to the formation of an iminium ion intermediate. rsc.org Hydrolysis of this intermediate can yield the constituent amino acid (penicillamine) and the corresponding carbonyl compound. acs.org The stability of the thiazolidine ring and the position of the ring-chain equilibrium are influenced by factors such as pH, solvent, and the nature of substituents on the ring. rsc.org

Reactions of the Carboxylic Acid Ester Moiety

The methyl ester group at the C4 position of the ring exhibits reactivity typical of carboxylic acid esters. These reactions are important for converting the ester into other functional groups.

The most common reaction is hydrolysis, which can be catalyzed by either acid or base, to yield the parent 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. rsc.orgresearchgate.net This reaction is often a key step in synthetic pathways where the ester serves as a protecting group for the carboxylic acid.

Another significant transformation is the reduction of the ester. While strong reducing agents like lithium aluminum hydride can be used, they may also affect other parts of the molecule, such as the thiazolidine ring itself. Milder reducing agents can be employed to convert the methyl ester to the corresponding primary alcohol, (5,5-dimethyl-1,3-thiazolidin-4-yl)methanol.

| Reaction Type | Reagent | Conditions | Product |

| Ester Hydrolysis | H₃O⁺ or OH⁻ | Aqueous solution, heat | 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

| Ester Reduction | Reducing agent (e.g., LiAlH₄) | Anhydrous solvent (e.g., ether) | (5,5-dimethyl-1,3-thiazolidin-4-yl)methanol |

This table summarizes the characteristic reactions of the carboxylic acid ester moiety.

Hydrolysis, Transesterification, and Amidation Reactions

The ester functionality at the C-4 position is a primary site for nucleophilic acyl substitution reactions.

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. The reaction mechanism is typical for ester hydrolysis, involving nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon, followed by the elimination of methanol (B129727). The rate of hydrolysis is influenced by pH and temperature.

Transesterification: While specific studies on the transesterification of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate are not extensively documented in the reviewed literature, this reaction is a common transformation for esters. It would be expected to occur in the presence of an alcohol and a suitable acid or base catalyst, leading to the formation of a different ester and methanol. The equilibrium of this reaction can be shifted by using an excess of the reactant alcohol or by removing the methanol as it is formed.

Amidation: The conversion of the methyl ester to an amide can be achieved by reaction with an amine. This reaction, known as aminolysis, typically requires heating or catalytic activation to proceed at a reasonable rate. The nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and release methanol. Direct amidation of the corresponding carboxylic acid, obtained after hydrolysis, with an amine using coupling agents is also a common synthetic route to the corresponding amides.

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | Acidic or basic |

| Transesterification | R'OH, H⁺ or base | Alkyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate | Catalytic |

| Amidation | R'NH₂ | 5,5-dimethyl-1,3-thiazolidine-4-carboxamide | Heating or catalysis |

Reduction and Functional Group Interconversions

The ester group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and, under certain conditions, sodium borohydride (B1222165) (NaBH₄). youtube.com LiAlH₄ is a potent reducing agent capable of reducing esters to alcohols, while NaBH₄ is generally milder and less reactive towards esters. youtube.comchemistrysteps.comyoutube.commasterorganicchemistry.com

In a study on a closely related compound, 3-benzoyl-5,5-dimethyl-4-methoxycarbonylthiazolidine, reduction with sodium borohydride in the presence of lithium chloride was investigated. mcmaster.ca This suggests that the reduction of the ester in the 5,5-dimethylthiazolidine scaffold is achievable with borohydride-based reagents, likely proceeding through a standard hydride attack mechanism on the ester carbonyl. The resulting primary alcohol, (5,5-dimethyl-1,3-thiazolidin-4-yl)methanol, opens up possibilities for further functional group interconversions, such as oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution reactions.

Reactivity of the Chiral Carbon at Position 4 and Adjacent Centers (C-2, C-5)

The stereochemistry of the thiazolidine ring, particularly at the C-2 and C-4 positions, is a critical aspect of its chemical behavior. The C-5 position in the target molecule is a quaternary, non-chiral center due to the gem-dimethyl substitution.

Epimerization and Stereochemical Inversion Pathways at C-2 and C-4

The potential for epimerization, or the change in configuration at one of multiple stereocenters, is a key consideration in the chemistry of thiazolidine derivatives.

Epimerization at C-2: The C-2 position of the thiazolidine ring is known to be susceptible to epimerization, particularly when substituted with groups that can stabilize an adjacent positive or negative charge. This process often proceeds through a ring-opening and ring-closing mechanism involving the iminium ion intermediate. In a study of (2R,4S)-2-aminomethyl-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, rapid epimerization at the C-2 position was observed in dilute aqueous solution. researchgate.net A similar phenomenon has been documented for 2-aryl-1,3-thiazolidine-4-carboxylic acids, where epimerization at C-2 occurs during N-acetylation. researchgate.net The mechanism is believed to involve the unshared pair of electrons on the thiazolidine nitrogen, which can facilitate the ring-opening to a Schiff base intermediate, allowing for rotation and subsequent recyclization to the epimeric product. researchgate.net

Stereochemical Integrity at C-4: In contrast to the C-2 position, the stereocenter at C-4, which is derived from the α-carbon of the parent amino acid (D-penicillamine in this case), is generally more configurationally stable. Studies on the N-acetylation of 2-aryl-1,3-thiazolidine-4(R)-carboxylic acid methyl esters have shown that while epimerization can occur at C-2, the configuration at C-4 remains unchanged. researchgate.net This stability is attributed to the higher energy barrier for breaking the C4-C5 or C4-N bonds, which would be required for inversion at this center.

| Position | Susceptibility to Epimerization | Plausible Mechanism |

|---|---|---|

| C-2 | High | Ring-opening to Schiff base intermediate and re-cyclization. researchgate.net |

| C-4 | Low | Higher energy barrier for bond cleavage. researchgate.net |

Alpha-Functionalization and Carbon-Carbon Bond Formation at C-4

Direct functionalization of the C-4 position is challenging due to the lack of an easily abstractable proton. The C-4 carbon is a methine group flanked by the nitrogen and sulfur atoms of the ring and the carboxylate group. While enolate formation at the α-position to a carbonyl is a common strategy for C-C bond formation, in this case, it would require deprotonation at the C-4 position. The acidity of the C-4 proton is generally not high enough for easy deprotonation under standard basic conditions.

Alternative strategies for functionalization at this position would likely involve more complex synthetic routes, potentially starting from a different precursor or involving radical-based transformations. The existing literature reviewed does not provide specific examples of successful alpha-functionalization or carbon-carbon bond formation directly at the C-4 position of this compound.

Comprehensive Analysis of Thiazolidine Ring Cleavage and Expansion Reactions

The thiazolidine ring, while generally stable, can undergo cleavage or expansion under specific reaction conditions.

Ring Cleavage: The cleavage of the thiazolidine ring typically occurs via hydrolysis, which can be catalyzed by acid. This process is essentially the reverse of the condensation reaction used to form the ring. In the presence of acid and water, the ring can open to yield the constituent amino acid (5,5-dimethylcysteine, or penicillamine) and the corresponding carbonyl compound from which the C-2 position was derived. A study on the hydrolysis of 1,3-thiazolidine derivatives demonstrated this ring-opening mechanism. The stability of the thiazolidine ring is pH-dependent, with increased lability under acidic conditions that favor the protonation of the ring nitrogen and subsequent hydrolysis.

Ring Expansion: Ring expansion reactions of thiazolidine derivatives are less common and typically require specific functionalities within the molecule that can drive the rearrangement. For instance, the presence of a suitable leaving group and a nucleophilic center in a specific geometric arrangement could potentially lead to a ring expansion. However, the reviewed literature does not provide specific examples of ring expansion reactions involving the this compound scaffold. Such transformations would likely require significant synthetic manipulation of the starting material to introduce the necessary reactive groups.

Applications of Methyl 5,5 Dimethyl 1,3 Thiazolidine 4 Carboxylate in Advanced Chemical Research Excluding Biological/clinical

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate, originating from the L- or D-penicillamine precursor, makes it an excellent starting point for stereocontrolled chemical synthesis. chemimpex.com The gem-dimethyl group at the C5 position provides steric hindrance that influences the stereochemical outcome of reactions, making the molecule a valuable tool for chemists seeking to construct complex, three-dimensional structures with high precision. bris.ac.uk

Precursor for Non-Biological Complex Heterocycles

The thiazolidine (B150603) ring system is a robust scaffold that can be chemically modified to produce more complex, non-biological heterocyclic structures. Thiazolidine-4-carboxylic acids are well-established intermediates for creating fused ring systems and other intricate molecular architectures. nih.govmcmaster.ca For instance, derivatives of thiazolidine-4-carboxylic acid can undergo reactions like 1,3-dipolar cycloadditions to generate novel bicyclic systems. While specific examples detailing the methyl ester of the 5,5-dimethyl derivative are not extensively documented, the general reactivity of the thiazolidine core suggests its utility in this area. The synthesis of thiopyrano[2,3-d] e3s-conferences.orgekb.egthiazoles from related thiazolidinone precursors demonstrates the potential for the thiazolidine framework to be converted into more complex fused heterocycles. nih.gov The ester functionality in this compound provides a handle for further chemical elaboration after the main heterocyclic core has been constructed or modified.

Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Thiazolidine derivatives, particularly those modified into thiazolidinethiones, have proven to be excellent chiral auxiliaries in reactions such as diastereoselective aldol (B89426) additions. acs.org The thiazolidine scaffold effectively shields one face of the enolate, directing incoming electrophiles to the opposite face and thereby controlling the formation of new stereocenters.

While oxazolidinones are more commonly cited, thiazolidine-based auxiliaries offer similar stereochemical control. nih.gov The N-acylated derivatives of the thiazolidine core can be used to generate titanium enolates for highly diastereoselective aldol reactions with various aldehydes. The steric bulk of the 5,5-dimethyl groups on the thiazolidine ring plays a crucial role in directing the stereoselectivity of these transformations. After the desired stereochemistry is achieved, the auxiliary can be cleaved from the product, often under mild conditions, and potentially recovered.

Table 1: Representative Enantioselective Transformations Using Thiazolidine-based Chiral Auxiliaries This table illustrates the general utility of the thiazolidine scaffold. Specific results for the title methyl ester may vary.

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Aldol Addition | Benzaldehyde | >95:5 | ~85% |

| Aldol Addition | Isobutyraldehyde | >95:5 | ~80% |

| Alkylation | Benzyl Bromide | >90:10 | ~90% |

Role in Materials Science and Polymer Chemistry

The application of this compound in materials science is an emerging area of interest. Its rigid heterocyclic structure and multiple functional groups (ester, secondary amine, and thioether) offer potential for its use as a specialized monomer or a structural scaffold in the development of novel polymers and functional materials.

Monomer or Scaffold in Polymer Synthesis

Although not widely reported, the bifunctional nature of the parent thiazolidine-4-carboxylic acid scaffold makes it a candidate for polymerization. The secondary amine and the carboxylic acid (or its methyl ester derivative) can participate in polycondensation reactions to form polyamides or polyesteramides. The rigid, chiral thiazolidine unit would be incorporated into the polymer backbone, potentially imparting unique physical properties such as thermal stability and specific secondary structures (e.g., helical conformations) due to the stereochemistry of the repeating units. Such chiral polymers are of interest in applications like chiral chromatography stationary phases or as catalysts for asymmetric reactions.

Components in Functional Materials Development

The sulfur and nitrogen heteroatoms within the thiazolidine ring present opportunities for the development of functional materials. These atoms can act as coordination sites for metal ions, suggesting the potential for creating metal-organic frameworks (MOFs) or coordination polymers. Incorporating the chiral this compound unit into such materials could lead to porous solids with chiral channels, which have potential applications in enantioselective separations or heterogeneous asymmetric catalysis. The sulfur atom, in particular, can interact with heavy metal ions, pointing towards applications in sensor technology or materials for environmental remediation.

Catalysis and Ligand Design Applications

The structural features of thiazolidine derivatives make them attractive candidates for the design of specialized ligands for transition metal catalysis. The presence of both a soft donor (sulfur) and a hard donor (nitrogen, and oxygen from the carboxylate) allows them to act as bidentate or even tridentate ligands. ekb.egekb.eg

Thiazolidine-based compounds can serve as effective ligands for metals like palladium, which are widely used in cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. e3s-conferences.org By coordinating to the metal center, a chiral ligand based on the this compound scaffold could create a chiral environment around the metal, enabling enantioselective catalytic transformations. The gem-dimethyl substitution pattern would provide steric bulk near the coordination site, which can be crucial for achieving high levels of enantioselectivity in the catalytic process. Although this application is still largely exploratory for this specific molecule, the foundational chemistry of related thiazolidine ligands supports its significant potential in the field of asymmetric catalysis. ekb.egekb.eg

Ligand in Metal-Catalyzed Reactions

Thiazolidine-containing molecules possess nitrogen and sulfur atoms with lone pairs of electrons, making them potential ligands for coordinating with metal centers in catalysts. However, a detailed review of scientific literature reveals a lack of specific examples where this compound has been employed as a ligand in metal-catalyzed reactions. General studies on other thiazolidine derivatives have shown their capability to form coordination compounds with various transition metals, but direct application or detailed catalytic performance data for this specific ester is not documented in available research.

Organocatalytic Applications

The chiral scaffold of thiazolidine-4-carboxylic acid derivatives, derived from amino acids like cysteine, makes them attractive candidates for the development of organocatalysts. These catalysts can be instrumental in asymmetric synthesis. Despite this potential, there is no specific research detailing the use of this compound as an organocatalyst in the scientific literature. The research in this area tends to focus on other derivatives of the thiazolidine ring system.

Applications in Environmental Chemistry (e.g., as a non-toxic model compound or for degradation studies)

In the field of environmental chemistry, studies on the fate and impact of chemical compounds are crucial. This includes understanding their degradation pathways and potential persistence in the environment. However, there are no available studies that specifically investigate this compound in an environmental context. Research on its biodegradability, photodegradation, or its use as a non-toxic model compound for environmental studies has not been reported. While general knowledge of ester and thiazolidine chemistry might suggest potential hydrolysis or microbial degradation pathways, specific experimental data for this compound is absent from the current body of scientific literature.

Theoretical and Computational Chemistry Studies of Methyl 5,5 Dimethyl 1,3 Thiazolidine 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of thiazolidine (B150603) derivatives. researchgate.netnih.gov These calculations provide access to fundamental properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The analysis of HOMO and LUMO is crucial for understanding a molecule's reactivity. researchgate.net The HOMO, or Highest Occupied Molecular Orbital, represents the ability of a molecule to donate electrons, while the LUMO, or Lowest Unoccupied Molecular Orbital, indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from the energies of these frontier orbitals, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). A high electronic chemical potential, for instance, suggests lower stability and greater reactivity. acs.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other reagents.

Table 1: Calculated Reactivity Descriptors for a Thiazolidine Derivative

| Parameter | Formula | Value (a.u.) |

|---|---|---|

| HOMO Energy | EHOMO | -0.245 |

| LUMO Energy | ELUMO | -0.078 |

| Energy Gap | ΔE = ELUMO - EHOMO | 0.167 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 0.1615 |

| Chemical Potential | μ = -χ | -0.1615 |

| Hardness | η = (ELUMO - EHOMO)/2 | 0.0835 |

| Softness | S = 1/η | 11.976 |

| Electrophilicity Index | ω = μ²/2η | 0.156 |

Note: The values presented are hypothetical for illustrative purposes, based on typical ranges found in the literature for similar heterocyclic compounds.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is not rigid. The thiazolidine ring can adopt different conformations, and the orientation of the methyl ester group can vary. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. core.ac.uk

Computational methods, such as DFT, are employed to perform systematic searches of the conformational space. nih.gov This involves rotating key dihedral angles and calculating the energy of each resulting geometry to map the potential energy surface (PES). core.ac.uk The minima on the PES correspond to stable conformers, while the saddle points represent transition states for conformational interconversion. core.ac.uk

For thiazolidine rings, a common conformation is the "envelope" form, where one atom of the ring is out of the plane of the other four. core.ac.uk The relative energies of different conformers can be calculated to determine their populations at a given temperature. These computational predictions can be validated by comparing them with experimental data from techniques like 2D-NOESY NMR spectroscopy. nih.govresearchgate.net

Table 2: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C2-N3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 35° | 0.00 | 75.2 |

| 2 | -33° | 0.85 | 20.1 |

| 3 | 15° | 2.10 | 4.7 |

Note: Data is illustrative and intended to represent a typical output from a conformational analysis study.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are often performed on isolated molecules in the gas phase, most chemical and biological processes occur in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules in a liquid environment over time. mdpi.com

In an MD simulation, the molecule of interest is placed in a box of explicit solvent molecules (e.g., water). The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of each atom. mdpi.com This provides a dynamic picture of the molecule's behavior, including its conformational changes and its interactions with the surrounding solvent molecules. nih.gov

MD simulations can reveal how the solvent influences the conformational preferences of this compound. They can also be used to study processes like the formation of aggregates or the interaction with other solutes. mdpi.com Analysis of the simulation trajectory can provide information on parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds, which describe the stability and dynamics of the system. nih.gov

Computational Prediction of Spectroscopic Signatures for Mechanistic Studies

Computational methods can accurately predict various spectroscopic properties, such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. acs.org These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of reaction intermediates or products.

Theoretical vibrational frequencies can be calculated using DFT. researchgate.net To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations in the calculations. researchgate.net

Similarly, the chemical shifts (¹H and ¹³C) and coupling constants for NMR spectroscopy can be predicted. acs.org By comparing the calculated spectra for different possible isomers or conformers with the experimental spectrum, it is often possible to make an unambiguous structural assignment. researchgate.net This is particularly useful in mechanistic studies for identifying transient species that may be difficult to characterize experimentally. Time-Dependent DFT (TD-DFT) can also be used to calculate electronic excitation energies, which can be compared with UV-Vis spectra. indexcopernicus.com

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O (ester) | 172.5 | 171.8 |

| C4 | 75.1 | 74.5 |

| C5 | 68.3 | 67.9 |

| C2 | 55.4 | 54.9 |

| O-CH₃ | 52.8 | 52.2 |

| C(CH₃)₂ | 28.9, 26.5 | 28.5, 26.1 |

Note: The presented data is a representative example for illustrative purposes.

Modeling of Reaction Mechanisms and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. researchgate.net By mapping the potential energy surface for a chemical reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.

For reactions involving this compound, such as hydrolysis of the ester, ring-opening reactions, or isomerization, computational methods can be used to:

Propose a plausible step-by-step mechanism.

Calculate the geometries and energies of all reactants, intermediates, transition states, and products. researchgate.net

Determine the activation energy for each step, which governs the reaction rate.

Investigate the role of catalysts or solvent molecules in the reaction.

Methods like the synchronous transit-guided quasi-Newton (STQN) can be used to locate transition state structures. core.ac.uk The calculated activation energies can help to explain experimentally observed reaction kinetics and selectivity. researchgate.net For example, DFT studies on related thiazolidinones have been used to investigate isomerization paths and the stability of different conformers. nih.govresearchgate.net

Advanced Analytical Characterization of Methyl 5,5 Dimethyl 1,3 Thiazolidine 4 Carboxylate and Its Derivatives Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, is indispensable for the unambiguous structural elucidation of thiazolidine (B150603) derivatives. These techniques allow for the precise assignment of protons and carbons, confirmation of connectivity, and determination of relative stereochemistry.

In the ¹H NMR spectrum of thiazolidine derivatives, the proton at the C-2 position typically appears as a singlet between δ 5.0 and 5.9 ppm. The methylene (B1212753) protons at C-5 and the methine proton at C-4 often display a complex ABX system, with chemical shifts ranging from δ 3.2 to 4.2 ppm. The ¹³C NMR spectra show characteristic signals for the thiazolidine ring carbons around δ 37 (C-5), δ 66 (C-4), and δ 68 (C-2), with the amide carbonyl appearing near δ 167. For instance, the analysis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides utilized ¹H-¹H coupling constants and 2D NOESY experiments to assign the configurations of the C-2 and C-5 stereogenic centers. The presence of diastereoisomeric pairs can be identified and characterized through these detailed NMR investigations.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazolidine-4-carboxylate Derivatives Data compiled from various sources for related thiazolidine structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 5.0 - 5.9 (s) | 68 - 72 |

| H-4 | 3.8 - 4.5 (dd, t) | 62 - 66 |

| H-5 | 3.2 - 3.9 (dd, m) | 34 - 38 |

| C=O (ester/acid) | - | 166 - 174 |

| C-5 gem-dimethyl | 1.2 - 1.7 (s) | 45 - 55 (quaternary C) |

Note: Chemical shifts are highly dependent on the solvent and specific substituents on the thiazolidine ring.

X-ray Crystallography for Solid-State Stereochemical Elucidation

X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state, making it the gold standard for determining absolute stereochemistry and mapping molecular conformations. For derivatives of 5,5-dimethyl-1,3-thiazolidine-4-carboxylate, this technique can precisely define the spatial arrangement of atoms, including the puckering of the thiazolidine ring and the orientation of substituents.

A study on (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid revealed that the thiazolidine ring adopts an envelope conformation with the carbon atom bonded to the carboxylic acid group at the flap. The absolute configuration of the chiral centers at C-2 and C-4 was unambiguously determined to be 'S'. The crystal structure also elucidated intermolecular interactions, such as O—H⋯N hydrogen bonds, which dictate the crystal packing. Similarly, the crystal structure of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was determined by X-ray powder diffraction, identifying its orthorhombic crystal system and unit-cell parameters.

Table 2: Crystallographic Data for a Derivative, (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.906 (4) |

| b (Å) | 11.306 (5) |

| c (Å) | 13.504 (7) |

| V (ų) | 1207.1 (10) |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

While specific CD/VCD studies on Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate were not found, the application of these techniques to other chiral molecules demonstrates their utility. VCD, in particular, has become a reliable tool for determining the absolute configuration of organic molecules, including natural products and pharmaceuticals. The interaction between two infrared chromophores can produce a strong VCD couplet, the sign of which directly relates to the molecule's absolute configuration, often without the need for extensive theoretical calculations. For complex molecules like thiazolidine derivatives, experimental VCD spectra, when compared with spectra predicted by Density Functional Theory (DFT) calculations for a specific enantiomer, can unambiguously establish the absolute stereochemistry.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS, Ion Mobility MS) for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are crucial for confirming molecular weight and elemental composition, as well as for elucidating fragmentation pathways, which aids in structural verification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is essential for confirming the identity of newly synthesized thiazolidine derivatives.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. The resulting product ion spectrum provides a "fingerprint" that is characteristic of the molecule's structure. Diagnostic fragmentation of the thiazolidine ring, such as 1,4-ring cleavage and 2,5-ring cleavage, can confirm the presence of the core structure. A study on thiazolidine-4-carboxylic acid (TZCA) and its methyl derivative utilized gas chromatography-electron impact ionization-mass spectrometry (GC-EI-MS) to analyze the compounds after derivatization. More recently, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the determination of a complex thiazolidine-4-carboxylic acid derivative in human plasma, demonstrating the sensitivity and specificity of this technique.

Table 3: Common Fragmentation Patterns for Thiazolidine Derivatives in MS/MS

| Precursor Ion | Fragmentation Pathway | Key Fragment Ion (m/z) |

|---|---|---|

| [M+H]⁺ | Loss of carboxyl group/ester | [M+H - COOH]⁺ or [M+H - COOR]⁺ |

| [M+H]⁺ | 1,4-Ring Cleavage | Varies with substituents |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is essential for separating enantiomers and determining the enantiomeric purity of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods.

The enantiomeric separation of thiazolidine derivatives is often achieved using polysaccharide-based CSPs (e.g., Chiralcel OD-H) or Pirkle-type CSPs. For example, an HPLC method was developed for determining the enantiomeric purity of thiazolidine-2-carboxylic acid by using pre-column derivatization followed by separation on a Chiralcel OD-H column. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The resolution of diastereomers of certain thiazolidinone derivatives has also been successfully performed by HPLC using a chiral stationary phase. These methods are vital for quality control in asymmetric synthesis, ensuring that the desired enantiomer is produced with high purity.

Table 4: Example Conditions for Chiral HPLC Separation of Thiazolidine Analogs

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-hexane:isopropanol (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

Future Research Directions and Emerging Frontiers for Methyl 5,5 Dimethyl 1,3 Thiazolidine 4 Carboxylate

Development of Novel and Unconventional Synthetic Routes

The traditional synthesis of thiazolidine-4-carboxylic acids involves the condensation of an amino acid (like L-cysteine or D-penicillamine) with an aldehyde or ketone. mcmaster.camcmaster.ca However, future research will likely focus on developing more efficient, sustainable, and unconventional methods for synthesizing Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate and its precursors. Drawing inspiration from advancements in the synthesis of related thiazolidine (B150603) structures, several innovative strategies could be explored.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and increased yields. jocpr.com The application of microwave irradiation to the cyclocondensation reaction forming the thiazolidine ring could offer a rapid and efficient alternative to conventional heating. jocpr.com Similarly, ultrasound-assisted synthesis, which utilizes acoustic cavitation to enhance chemical reactivity, presents another green pathway for producing thiazolidine derivatives. nih.gov

Furthermore, the use of novel catalytic systems is a promising frontier. This includes heterogeneous catalysts, which can be easily recovered and reused, and biocatalysts for enantioselective syntheses. nih.gov The exploration of solvent-free reaction conditions or the use of environmentally benign solvents like deep eutectic solvents (DESs) could significantly enhance the green profile of the synthesis. frontiersin.orgnih.gov DESs can function as both the solvent and the catalyst, simplifying reaction setups and workup procedures. frontiersin.org

| Method | Key Features/Catalyst | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times, higher yields, cleaner reaction profiles. | jocpr.com |

| Ultrasound-Assisted Synthesis | Ultrasonic Irradiation (Acoustic Cavitation) | Enhanced reaction rates, green energy source. | nih.gov |

| Deep Eutectic Solvents (DESs) | e.g., Choline chloride-based mixtures | Acts as both solvent and catalyst, biodegradable, low cost. | frontiersin.orgnih.gov |

| Solvent-Free Synthesis | Reusable catalysts (e.g., Amberlite IR-120H, nano-particles) | High atom economy, reduced waste, simplified purification. | nih.gov |

Exploration of Undiscovered Reactivity and Transformation Pathways

The thiazolidine ring is a versatile scaffold with multiple sites for chemical modification. For this compound, future research should aim to explore its unique reactivity profile, which is influenced by the gem-dimethyl group at the C5 position. Unlike other thiazolidines with protons at C5, this compound is not amenable to reactions like Knoevenagel condensation at that site. nih.govnih.gov This blockage directs reactivity towards other positions, namely the nitrogen (N3) and the carbon (C2), as well as the carboxylate functional group.

Key areas for exploration include:

N-Functionalization: The secondary amine at the N3 position is a prime site for alkylation, acylation, and arylation, allowing for the introduction of a wide array of substituents to modulate the molecule's properties.

C2 Position Reactivity: The C2 position can be a site for various transformations. While the parent compound is typically formed from an aldehyde, exploring reactions that modify or replace substituents at this position could lead to novel derivatives.

Ring-Opening and Rearrangement: Thiazolidine-4-carboxylic acids can act as prodrugs of L-cysteine, suggesting that the ring is susceptible to opening under certain physiological or chemical conditions. nih.gov Investigating the controlled ring-opening of this compound could provide a pathway to novel sulfur-containing acyclic compounds.

Carboxylate Group Transformations: The methyl ester group is a versatile handle for further chemical synthesis. Hydrolysis to the corresponding carboxylic acid, followed by amide bond formation, could link the thiazolidine scaffold to peptides, polymers, or other functional molecules. mcmaster.ca

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical manufacturing. Integrating the synthesis of this compound into flow chemistry platforms offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scale-up.

Automated synthesis platforms, coupled with flow reactors, could enable the rapid generation of a library of derivatives based on the thiazolidine scaffold. By systematically varying reactants and conditions in an automated fashion, researchers can efficiently explore the structure-activity relationships of new analogs. mdpi.com This high-throughput approach would accelerate the discovery of molecules with specialized functions. While the direct application to this specific molecule is not yet reported, the successful automation of multi-step syntheses for other heterocyclic compounds provides a strong precedent. mdpi.com

Application in Emerging Fields of Sustainable Chemistry and Green Technologies

The principles of green chemistry are increasingly integral to modern synthetic research. researchgate.net Future studies on this compound should prioritize sustainability. This involves not only the use of green synthetic methods as discussed in section 7.1 but also exploring the compound's potential applications in green technologies.

One emerging area is the use of bio-derived molecules as building blocks for sustainable materials. As a derivative of the amino acid penicillamine (B1679230), this thiazolidine has a bio-based origin. Research could focus on its use as a monomer for creating novel biodegradable polymers or as a modifying agent for existing bioplastics. Furthermore, its sulfur and nitrogen atoms make it an interesting candidate for applications as a corrosion inhibitor or as a ligand in catalysis, areas where green and effective solutions are highly sought. nih.gov

| Green Chemistry Principle | Application Example for Thiazolidines | Potential Benefit for Target Compound |

|---|---|---|

| Waste Prevention | One-pot, multi-component reactions to synthesize the thiazolidine ring. nih.gov | Reduces the number of separation and purification steps, minimizing waste. |

| Atom Economy | Solvent-free cyclocondensation reactions. nih.gov | Maximizes the incorporation of reactant atoms into the final product. |

| Use of Safer Solvents | Synthesis in deep eutectic solvents (DESs) or water. frontiersin.orgnih.gov | Eliminates the need for volatile and hazardous organic solvents. |

| Design for Energy Efficiency | Microwave- or ultrasound-assisted synthesis at ambient temperatures. nih.gov | Lowers energy consumption compared to conventional thermal methods. |

| Use of Renewable Feedstocks | Synthesis from D-penicillamine, a derivative of a natural amino acid. | Reduces reliance on petrochemical feedstocks. |

Design and Synthesis of Advanced Analogs for Specialized Chemical Functions

A significant frontier for this compound lies in its use as a scaffold for designing advanced analogs with highly specialized functions. The constrained ring structure and the gem-dimethyl group at C5 make it an interesting bioisostere of proline, an amino acid crucial for the secondary structure of proteins. researchgate.net By incorporating this thiazolidine derivative into peptides, researchers could create peptidomimetics with enhanced stability against enzymatic degradation and unique conformational properties.

The synthesis of such advanced analogs could target several areas:

Medicinal Chemistry: Thiazolidine derivatives have a wide range of biological activities. nih.govnih.gov Designing analogs of this compound could lead to new therapeutic agents. The gem-dimethyl group, in particular, is a feature of penicillin and could be leveraged in the design of novel antibiotics or enzyme inhibitors. researchgate.net

Asymmetric Catalysis: As a chiral molecule, it can serve as a building block for new chiral ligands used in asymmetric catalysis. The rigid thiazolidine framework can create a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

Molecular Probes: By attaching fluorescent tags or other reporter groups to the thiazolidine scaffold, it would be possible to create molecular probes for studying biological systems or for use in diagnostic assays.

The exploration of these future research directions will undoubtedly expand the chemical utility and application scope of this compound, transforming it from a simple heterocyclic compound into a valuable tool for chemists and materials scientists.

Q & A

What are the recommended synthetic routes for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The synthesis of this compound typically involves multi-step reactions, including cyclization and esterification. For example, structurally related thiazolidine derivatives are synthesized via condensation of cysteine derivatives with ketones or aldehydes, followed by esterification . Optimization strategies include:

- Temperature control : Maintaining reaction temperatures between 0–5°C during cyclization to prevent side reactions.

- Catalyst selection : Using trifluoroacetic acid (TFA) or thionyl chloride to enhance esterification efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

What chromatographic methods are validated for the separation and quantification of this compound from its synthetic byproducts?

Basic Research Focus

High-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) is effective for resolving thiazolidine derivatives . Key parameters:

- Column : C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).

- Detection : UV absorbance at 254 nm.

- Retention time : Adjust flow rate (1.0 mL/min) to separate the target compound from impurities like unreacted precursors or degradation products.

How does the structural configuration of this compound influence its stability under varying pH and temperature conditions, and what analytical techniques are best suited for monitoring degradation products?

Advanced Research Focus

The 5,5-dimethyl substitution on the thiazolidine ring enhances steric protection against hydrolytic degradation, but acidic or alkaline conditions can cleave the ester group. Stability studies should include:

- Forced degradation : Expose the compound to 0.1 M HCl (2 hours, 60°C) or 0.1 M NaOH (room temperature, 6 hours) to simulate hydrolytic pathways .

- Analytical tools : LC-MS (Q-TOF) to identify degradation products like 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (m/z 174.06) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C, desiccated) .

What mechanistic insights explain the potential bioactivity of this compound in enzyme inhibition assays, and how can in vitro models be designed to validate these effects?

Advanced Research Focus

Thiazolidine derivatives exhibit bioactivity via interactions with enzymes such as metalloproteinases or kinases. To evaluate inhibitory effects:

- Target selection : Prioritize enzymes with accessible thiol or metal-binding sites (e.g., angiotensin-converting enzyme or matrix metalloproteinases).

- Assay design :

- Structural analysis : Molecular docking (AutoDock Vina) to predict binding modes to active sites .

How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across different studies?

Advanced Research Focus

Discrepancies in spectral data often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Standardized protocols : Record <sup>1</sup>H NMR in DMSO-d6 with TMS as an internal reference. Key peaks: δ 1.45 ppm (s, 6H, CH3), δ 3.75 ppm (s, 3H, COOCH3), δ 4.30 ppm (s, 1H, CH-S) .

- High-resolution MS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 204.0824 (calculated for C8H13NO2S) .

- Cross-validation : Compare IR spectra (KBr pellet) for ester C=O stretch (1740 cm<sup>-1</sup>) and thiazolidine ring vibrations (650–750 cm<sup>-1</sup>) .

What role does this compound play in the degradation pathways of β-lactam antibiotics, and how can its formation be minimized during drug formulation?

Advanced Research Focus

This compound is a degradation product of penicillins and cephalosporins under hydrolytic conditions. Key findings:

- Formation mechanism : Nucleophilic attack of water on the β-lactam ring, followed by intramolecular cyclization .

- Stabilization strategies :

- Lyophilization : Store antibiotics as lyophilized powders to reduce water activity.

- Buffering : Formulate at pH 6.0–7.0 to slow hydrolysis .

- Analytical monitoring : Use UPLC-PDA to detect degradation at 0.1% w/w levels during stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.